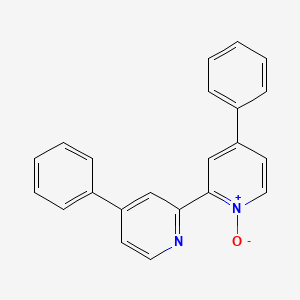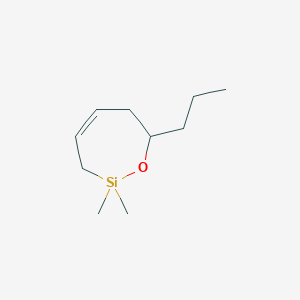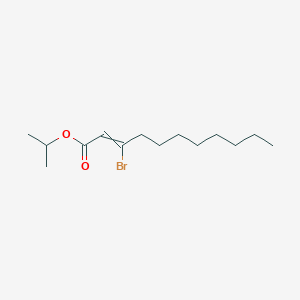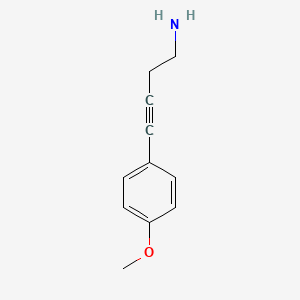
2H-1-Benzopyran-2-one, 3-(1H-imidazol-1-ylmethyl)-7-methoxy-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2H-1-Benzopyran-2-one, 3-(1H-imidazol-1-ylmethyl)-7-methoxy- is a synthetic compound that belongs to the class of coumarins. Coumarins are known for their diverse biological activities, including antioxidant, anticancer, and enzyme inhibitory properties
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2H-1-Benzopyran-2-one, 3-(1H-imidazol-1-ylmethyl)-7-methoxy- typically involves the reaction of a coumarin derivative with an imidazole derivative under specific conditions. One common method involves the use of a base such as potassium carbonate in a solvent like dimethyl sulfoxide (DMSO) to facilitate the nucleophilic substitution reaction . The reaction is usually carried out at elevated temperatures to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Análisis De Reacciones Químicas
Types of Reactions
2H-1-Benzopyran-2-one, 3-(1H-imidazol-1-ylmethyl)-7-methoxy- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride.
Substitution: Nucleophilic substitution reactions are common, especially at the imidazole moiety.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Potassium carbonate in DMSO.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can lead to the formation of reduced imidazole derivatives.
Aplicaciones Científicas De Investigación
2H-1-Benzopyran-2-one, 3-(1H-imidazol-1-ylmethyl)-7-methoxy- has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential enzyme inhibitory activity, particularly against acetylcholinesterase.
Medicine: Investigated for its anticancer and antioxidant properties.
Industry: Utilized in the development of new pharmaceuticals and agrochemicals.
Mecanismo De Acción
The mechanism of action of 2H-1-Benzopyran-2-one, 3-(1H-imidazol-1-ylmethyl)-7-methoxy- involves its interaction with specific molecular targets. For instance, its inhibitory activity against acetylcholinesterase is attributed to its ability to bind to the enzyme’s active site, thereby preventing the breakdown of acetylcholine . This interaction can lead to increased levels of acetylcholine in the synaptic cleft, which is beneficial in conditions like Alzheimer’s disease.
Comparación Con Compuestos Similares
Similar Compounds
Coumarin: Known for its anticoagulant and enzyme inhibitory properties.
7-Hydroxycoumarin: Exhibits antioxidant and anticancer activities.
4-Methylumbelliferone: Used in the study of hyaluronan synthesis and has anticancer properties.
Uniqueness
2H-1-Benzopyran-2-one, 3-(1H-imidazol-1-ylmethyl)-7-methoxy- is unique due to the presence of the imidazole moiety, which enhances its biological activity and specificity. This structural feature distinguishes it from other coumarin derivatives and contributes to its potential therapeutic applications.
Propiedades
Número CAS |
828265-52-7 |
|---|---|
Fórmula molecular |
C14H12N2O3 |
Peso molecular |
256.26 g/mol |
Nombre IUPAC |
3-(imidazol-1-ylmethyl)-7-methoxychromen-2-one |
InChI |
InChI=1S/C14H12N2O3/c1-18-12-3-2-10-6-11(8-16-5-4-15-9-16)14(17)19-13(10)7-12/h2-7,9H,8H2,1H3 |
Clave InChI |
WCARVFSVMARCII-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC2=C(C=C1)C=C(C(=O)O2)CN3C=CN=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Trimethyl{2-[3-(phenylsulfanyl)but-2-en-1-yl]oct-1-en-1-yl}silane](/img/structure/B14201376.png)
![2-{[2-Amino-4-(fluoromethyl)phenyl]sulfanyl}-N,N-dimethylbenzamide](/img/structure/B14201383.png)
![Methanone, [2-(5-bromo-3-pyridinyl)phenyl]phenyl-](/img/structure/B14201396.png)



![Methanone, (5-bromo-1H-pyrrolo[2,3-b]pyridin-3-yl)(3-methoxyphenyl)-](/img/structure/B14201427.png)
![(2R)-2-(4-Fluorophenyl)-4-[(1S)-1-phenylethyl]morpholine](/img/structure/B14201435.png)

![Benzoic acid, 4-[(2-bromoethyl)sulfonyl]-, methyl ester](/img/structure/B14201443.png)

![Trimethyl[3-(9-methyl-9H-fluoren-9-YL)propyl]silane](/img/structure/B14201464.png)


